Ethyl 2-[(chlorosulfonyl)methyl]benzoate
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Overview
Description
Ethyl 2-[(chlorosulfonyl)methyl]benzoate is an organic compound with the molecular formula C10H11ClO4S. It is a derivative of benzoic acid and contains both ester and sulfonyl chloride functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(chlorosulfonyl)methyl]benzoate can be synthesized through the reaction of ethyl 2-(chloromethyl)benzoate with sulfuryl chloride. The reaction typically occurs in the presence of a solvent such as dichloromethane and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(chlorosulfonyl)methyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Sulfuryl Chloride: Used in the synthesis of the compound.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonate Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
Ethyl 2-[(chlorosulfonyl)methyl]benzoate is used in various scientific research applications, including:
Chemistry: As a reagent for the synthesis of sulfonamide and sulfonate derivatives.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(chlorosulfonyl)methyl]benzoate involves the reactivity of its sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. These reactions can modify the activity of enzymes and proteins, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Ethyl 2-[(chlorosulfonyl)methyl]benzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
This compound: Contains a similar sulfonyl chloride group but with different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C10H11ClO4S |
---|---|
Molecular Weight |
262.71 g/mol |
IUPAC Name |
ethyl 2-(chlorosulfonylmethyl)benzoate |
InChI |
InChI=1S/C10H11ClO4S/c1-2-15-10(12)9-6-4-3-5-8(9)7-16(11,13)14/h3-6H,2,7H2,1H3 |
InChI Key |
GTDXRTFEMNPPIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CS(=O)(=O)Cl |
Origin of Product |
United States |
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